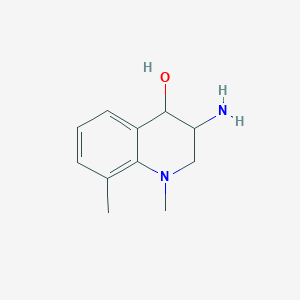
1-(4,6-Difluoroindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Difluoroindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of an indole ring substituted with two fluorine atoms at positions 4 and 6, and an ethanone group at position 1
Preparation Methods
The synthesis of 1-(4,6-Difluoroindolin-1-yl)ethanone typically involves the reaction of indole derivatives with fluorinating agents. One common method includes the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-(4,6-Difluoroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.
Scientific Research Applications
1-(4,6-Difluoroindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated indole ring is of interest in the study of enzyme interactions and protein binding. It can be used as a probe to investigate biological pathways and mechanisms.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its fluorinated structure may enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-(4,6-Difluoroindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the indole ring can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of target proteins. The compound’s effects are mediated through pathways involving these molecular interactions, which can influence various biological processes.
Comparison with Similar Compounds
1-(4,6-Difluoroindolin-1-yl)ethanone can be compared with other fluorinated indole derivatives, such as:
1-(4-Fluoroindolin-1-yl)ethanone: This compound has a single fluorine atom, which may result in different chemical and biological properties compared to the difluorinated version.
1-(4,6-Dichloroindolin-1-yl)ethanone: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions with biological targets.
1-(4,6-Difluoroindole-2-carboxylic acid): This compound has a carboxylic acid group instead of an ethanone group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an ethanone group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-difluoro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-6(14)13-3-2-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUUFSOJRMSYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
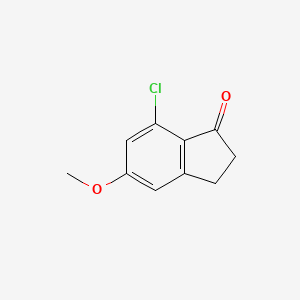
![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
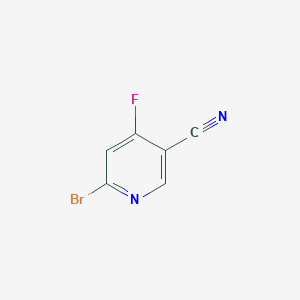
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)


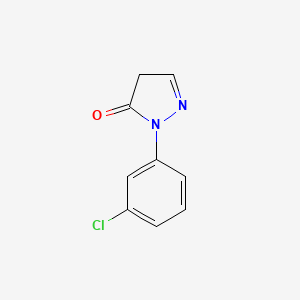



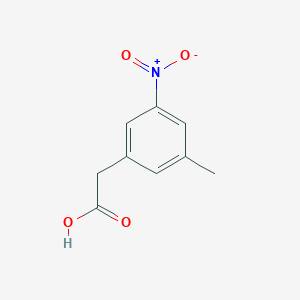

![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
